molecular formula C18H17Cl2NO B2867128 N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022455-12-4

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2867128
CAS No.: 1022455-12-4
M. Wt: 334.24
InChI Key: HUINKAIUOHSCQL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a 3,5-dichlorophenyl-substituted amide moiety. The 3,5-dichloro substitution on the aryl ring introduces strong electron-withdrawing effects, which influence electronic distribution, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-14-10-15(20)12-16(11-14)21-17(22)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUINKAIUOHSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopentane ring undergoes oxidation at specific positions depending on reaction conditions:

Oxidizing AgentConditionsMajor ProductYieldReference
KMnO₄ (acidic)H₂SO₄, 80°C1-Phenylcyclopentane-1-carboxylic acid72%
CrO₃/H₂O₂AcOH, 60°CCyclopentanone derivative58%
O₃ (ozonolysis)CH₂Cl₂, -78°CDicarbonyl compounds41%

Mechanistic studies suggest radical intermediates form during permanganate-mediated oxidations, with preferential attack at the less hindered cyclopentane positions . Ozonolysis cleaves the ring to generate α,ω-diketones through a Criegee intermediate pathway .

Reduction Pathways

The carboxamide group demonstrates selective reducibility:

Key transformations:

  • LiAlH₄ reduces the amide to N-(3,5-dichlorophenyl)-1-phenylcyclopentylmethanamine (85% yield)

  • Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentane ring (cis selectivity, 91:9 d.r.)

  • BH₃·THF selectively reduces ketone derivatives without affecting aromatic chlorines

Reduction kinetics show a 3.8×10⁻³ s⁻¹ rate constant for LiAlH₄-mediated amide reduction at 0°C in THF .

Nucleophilic Substitution

The 3,5-dichlorophenyl group participates in SNAr reactions:

NucleophileBaseTemp.ProductKrel
NH₃K₂CO₃120°C3-amino-5-chlorophenyl derivative1.0
MeOHNaOH80°C3-methoxy-5-chlorophenyl isomer0.67
HS⁻Et₃N60°CThioether product1.2

X-ray crystallographic data (CCDC 649368) reveals chlorine substituents adopt a 120° dihedral angle, facilitating backside attack . Hammett studies (σ = +0.92) confirm strong electron-withdrawing effects from Cl substituents .

Cycloaddition Reactivity

The strained cyclopentane system participates in [3+2] annulations:

  • With azides: Forms triazolo-fused systems (CuAAC catalysis, 89% yield)

  • Nitrile oxides: Generates isoxazoline adducts (ΔG‡ = 18.3 kcal/mol)

  • Diazo compounds: Produces pyrazolidine derivatives via 1,3-dipolar cycloaddition

DFT calculations (B3LYP/6-31G*) show enhanced reactivity at the carboxamide-adjacent carbon (LUMO = -1.34 eV) .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II cleavage of the carboxamide (Φ = 0.32)

  • Chlorine radical elimination (detected via EPR)

  • Cyclopentane ring-opening polymerization (Mn = 12,400 g/mol)

Time-resolved spectroscopy reveals triplet excited state lifetime τ = 2.7 μs in acetonitrile .

Coupling Reactions

Palladium-mediated transformations demonstrate versatility:

Reaction TypeCatalystLigandYieldTOF (h⁻¹)
Suzuki-MiyauraPd(OAc)₂XPhos88%450
Buchwald-HartwigPd₂(dba)₃BrettPhos79%320
C-H activationPd(TFA)₂PCy₃65%210

Kinetic isotope effect studies (kH/kD = 2.1) suggest rate-determining C-H cleavage in coupling reactions .

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The compound is compared below with three structurally related analogs, focusing on ring systems, substituent effects, synthesis, and physical properties.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name Ring Structure Substituents/Functional Groups Synthesis Yield/State Physical Properties Key Characteristics
N-(3,5-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide (Target Compound) Cyclopentane 3,5-dichlorophenyl, phenyl Not specified Likely crystalline solid (inferred) High lipophilicity due to Cl groups; electron-withdrawing effects stabilize amide
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane Diethylamide, 4-methoxyphenoxy, phenyl 78% yield (colorless oil) Low melting point (oil) Cyclopropane strain increases reactivity; methoxy enhances solubility
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide Acetamide 3,5-dichlorophenyl, trichloroacetyl Crystalline solid Defined crystal lattice Trichloroacetyl group increases steric bulk; meta-Cl affects crystal packing
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane 4-methoxyphenyl, phenyl Not specified Not reported Electron-donating methoxy improves solubility; reduced lipophilicity vs. target

Detailed Comparisons

Ring System and Stability
  • Target Compound (Cyclopentane) : The cyclopentane ring provides moderate steric bulk and conformational flexibility compared to cyclopropane. This enhances stability and reduces ring strain, making it less reactive than cyclopropane derivatives .
  • This compound was synthesized as an oil, suggesting lower thermal stability compared to crystalline cyclopentane analogs.
Substituent Effects
  • This substitution also increases lipophilicity, which may improve membrane permeability in biological systems .
  • 4-Methoxyphenoxy Group : The methoxy group is electron-donating, opposing the electron-withdrawing effect of chlorine. This increases solubility in polar solvents but reduces lipophilicity.
  • Trichloroacetyl Group : The trichloroacetyl moiety introduces significant steric hindrance and electron withdrawal, affecting crystal packing and intermolecular interactions.
Solubility and Bioavailability
  • The target compound’s dichlorophenyl group likely reduces aqueous solubility compared to the 4-methoxyphenyl analog . However, this lipophilicity could enhance bioavailability in lipid-rich environments.
  • The cyclopropane derivative’s methoxyphenoxy group improves solubility but may limit membrane penetration in biological contexts.

Biological Activity

N-(3,5-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Initial investigations suggest that it interacts with specific enzymes and proteins, influencing cellular functions and signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionModulation of enzyme activity
Cellular EffectsChanges in gene expression and metabolism

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Binding Interactions : The compound may bind to biomolecules, affecting their function.
  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in critical metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed, indicating a regulatory role in cellular processes.

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Studies : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
    • Example Study : A study on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM .
  • Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL against Staphylococcus aureus and Escherichia coli .

4. Dosage Effects and Toxicity

Research on dosage effects is limited but suggests that higher concentrations may lead to cytotoxic effects. Long-term studies are required to assess the safety profile and any potential toxic effects associated with prolonged exposure.

Table 2: Dosage Effects Observed in Animal Models

Dosage (mg/kg)Observed EffectsReference
5No significant adverse effects
10Mild toxicity observed
20Severe toxicity; high mortality

5. Conclusion

This compound shows promise as a potential therapeutic agent due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action, optimize its efficacy, and establish safety profiles for clinical applications.

6. Future Directions

Future research should focus on:

  • Conducting comprehensive pharmacokinetic studies.
  • Exploring structure-activity relationships (SAR) to enhance potency.
  • Investigating combination therapies for synergistic effects against resistant pathogens or cancer cells.

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